molecular formula C14H19FN4O2 B12225740 4-[1-(5-Fluoropyrimidin-4-yl)piperidine-3-carbonyl]morpholine

4-[1-(5-Fluoropyrimidin-4-yl)piperidine-3-carbonyl]morpholine

Cat. No.: B12225740
M. Wt: 294.32 g/mol
InChI Key: FWCQNVGHYMRMKS-UHFFFAOYSA-N
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Description

4-[1-(5-Fluoropyrimidin-4-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a piperidine ring substituted with a fluoropyrimidine group and a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-Fluoropyrimidin-4-yl)piperidine-3-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluoropyrimidine group, and finally the attachment of the morpholine moiety. Common synthetic routes include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the fluoropyrimidine group via nucleophilic substitution reactions.

    Coupling Reactions: Attachment of the morpholine moiety using coupling agents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[1-(5-Fluoropyrimidin-4-yl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of cyclic structures from linear precursors.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

    Cyclization Conditions: Acidic or basic catalysts, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(5-Fluoropyrimidin-4-yl)piperidine-3-carbonyl]morpholine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(5-Fluoropyrimidin-4-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(5-Fluoropyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine
  • N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide

Uniqueness

4-[1-(5-Fluoropyrimidin-4-yl)piperidine-3-carbonyl]morpholine stands out due to its unique combination of a fluoropyrimidine group and a morpholine moiety, which may confer distinct pharmacological properties compared to other similar compounds. Its specific structural features may result in different binding interactions and biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H19FN4O2

Molecular Weight

294.32 g/mol

IUPAC Name

[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H19FN4O2/c15-12-8-16-10-17-13(12)19-3-1-2-11(9-19)14(20)18-4-6-21-7-5-18/h8,10-11H,1-7,9H2

InChI Key

FWCQNVGHYMRMKS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC=C2F)C(=O)N3CCOCC3

Origin of Product

United States

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